2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . It is characterized by the presence of a pyrazole ring attached to a benzonitrile moiety, with a cyclopropyl group at the 3-position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, which provides the pyrazole ring structure . The specific conditions for the synthesis of this compound may vary, but generally, the reaction is performed under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(1H-pyrazol-3-yl)benzonitrile: This compound has a similar structure but with a chlorine atom at the 2-position of the benzonitrile ring.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring or benzonitrile moiety.
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the molecule . This can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-11-3-1-2-4-13(11)16-8-7-12(15-16)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWTQVNFSZBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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